chemical structure elucidation of lantadene C
chemical structure elucidation of lantadene C
An In-depth Technical Guide on the Chemical Structure Elucidation of Lantadene C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lantadene C is a pentacyclic triterpenoid isolated from the leaves of Lantana camara var. aculeata, a plant notorious for its hepatotoxicity in livestock. As a member of the oleanane series, its structure is closely related to other lantadenes, particularly Lantadene A. The definitive elucidation of its chemical structure was a critical step in understanding its biological activity and toxicological profile. This technical guide provides a comprehensive overview of the methodologies employed to determine the structure of Lantadene C, including its isolation from natural sources, semi-synthesis, and detailed spectroscopic analysis. The primary elucidation was achieved through single-crystal X-ray diffraction, which confirmed its identity as 22β-(S)-2'-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid, an isomer of dihydrolantadene A. This document details the experimental protocols, presents available quantitative data, and visualizes the logical workflow of the elucidation process, offering a valuable resource for natural product chemists, toxicologists, and drug development professionals.
Introduction
The genus Lantana encompasses several species known for their complex phytochemical profiles, which include a variety of bioactive and often toxic secondary metabolites. Among these, the pentacyclic triterpenoids known as lantadenes are of significant interest due to their pronounced biological effects. Lantadene C, isolated from the red variety of Lantana camara var. aculeata, has been identified as a potent hepatotoxic agent[1][2].
Structurally, Lantadene C belongs to the oleanane triterpenoid family. Its elucidation revealed a close relationship to Lantadene A, the major triterpenoid constituent of the plant[3]. The key structural difference lies in the side chain esterified at the C-22β position. While Lantadene A possesses an unsaturated angeloyl group, Lantadene C features a saturated 2-methylbutanoyl group[1][2]. This seemingly minor difference in saturation has a profound impact on biological activity, with Lantadene C exhibiting strong hepatotoxicity, unlike some crystalline forms of Lantadene A[1][2].
The definitive molecular structure of Lantadene C was established as 22β-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid[2]. It was also found to be identical to dihydrolantadene A, a compound previously reported[2]. The elucidation process involved a combination of isolation from the plant, semi-synthesis via catalytic hydrogenation of Lantadene A, and rigorous spectroscopic analysis, culminating in confirmation by single-crystal X-ray diffraction[2].
Methodologies and Experimental Protocols
The elucidation of Lantadene C's structure relied on several key experimental procedures, from its extraction to its final analysis.
Isolation of Lantadene C from Lantana camara
The following protocol is a synthesized procedure based on established methods for the isolation of lantadenes[1][4][5].
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Plant Material Collection and Preparation: Leaves from Lantana camara var. aculeata (red flower variety) are collected and oven-dried at approximately 55-70°C to a constant weight. The dried leaves are then ground into a fine powder (e.g., 1 mm particle size)[1][6].
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Solvent Extraction: The leaf powder is subjected to exhaustive extraction with methanol. Typically, the powder is soaked overnight in methanol, followed by filtration. This process is repeated multiple times (e.g., three times) to ensure complete extraction of the triterpenoids[1][5].
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Decolorization and Concentration: The pooled methanolic extracts are treated with activated charcoal (e.g., 30 g per liter of extract) for about an hour with intermittent shaking to remove pigments. The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure (in vacuo) at 60-80°C to yield a crude residue[1][5].
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Liquid-Liquid Extraction: The dried residue is partitioned using a solvent system such as chloroform to selectively extract the less polar triterpenoids, leaving behind more polar compounds[1][5]. The chloroform extract is then dried in vacuo.
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Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica gel (60-120 mesh). A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system starts with chloroform, followed by increasing concentrations of methanol (e.g., Chloroform -> Chloroform:Methanol 99:1 -> Chloroform:Methanol 95:5)[1]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Purification and Crystallization: Fractions containing Lantadene C are pooled, and the solvent is evaporated. The residue is then purified by repeated crystallization from a suitable solvent like boiling methanol. The solution is cooled to 0-4°C to induce crystallization[5].
Semi-synthesis of Lantadene C from Lantadene A
Lantadene C can be efficiently prepared by the chemical modification of the more abundant Lantadene A, confirming their structural relationship[2].
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Reaction Setup: Pure Lantadene A is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
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Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂), is added to the solution.
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Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). This process reduces the carbon-carbon double bond in the angeloyl side chain of Lantadene A.
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Workup and Purification: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated from the filtrate, and the resulting product, Lantadene C, is purified by crystallization as described in the isolation protocol. It is noted that isomerization of the angeloyl moiety to a tigloyl moiety can sometimes occur during catalytic hydrogenation, yielding other products[7].
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃). NMR analysis provides crucial information about the carbon skeleton, the number and types of protons, and their connectivity, which is essential for piecing together the molecular structure.
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Mass Spectrometry (MS): Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound. This data helps confirm the molecular formula and provides clues about the structural components.
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Single-Crystal X-ray Diffraction: This is the definitive method used for the final structure confirmation. A high-quality single crystal of Lantadene C is grown and mounted on a diffractometer. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of every atom, including its absolute stereochemistry[2].
Results: The Elucidated Structure
The combination of the above methods unequivocally established the structure of Lantadene C.
Key Structural Features
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Chemical Name: 22β-(S)-2'-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid.
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Molecular Formula: C₃₅H₅₄O₅.
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Core Structure: A pentacyclic oleanane-type triterpenoid.
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Key Functional Groups: A ketone at C-3, a double bond between C-12 and C-13, a carboxylic acid at C-28, and an ester group at C-22.
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Distinguishing Feature: The side chain at C-22 is a saturated 2-methylbutanoyl group. This contrasts with Lantadene A, which has an unsaturated angeloyl (2-methyl-2(Z)-butenoyl) group.
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Stereochemistry: The crucial stereochemical finding from X-ray crystallography was the relative configuration of the side chain. In Lantadene C, atom C-34 is cis to C-35, whereas it is trans in Lantadene A[2].
Quantitative Data Summary
While the primary literature contains the full datasets, detailed quantitative spectroscopic tables are not fully available in publicly indexed abstracts. The following tables summarize the known structural and physical properties.
Table 1: Physicochemical and Structural Properties of Lantadene C
| Property | Value / Description | Reference |
| Molecular Formula | C₃₅H₅₄O₅ | Derived from MS and X-ray |
| Synonym | Dihydrolantadene A | [2] |
| Core Skeleton | Olean-12-ene | Spectroscopic Analysis |
| C-3 Position | Oxo (Ketone) | Spectroscopic Analysis |
| C-28 Position | Carboxylic Acid | Spectroscopic Analysis |
| C-22β Position | 2-methylbutanoyloxy ester | [2] |
| Side Chain Stereochem | C-34 is cis to C-35 | [2] |
| Physical Form | Crystalline (Form I) and Amorphous (Form II) | [2] |
| Biological Activity | Hepatotoxic | [1][2] |
Table 2: Comparison of Lantadene C and Lantadene A
| Feature | Lantadene C | Lantadene A |
| Molecular Formula | C₃₅H₅₄O₅ | C₃₅H₅₂O₅ |
| Side Chain at C-22β | 2-methylbutanoyl (Saturated) | Angeloyl (Unsaturated) |
| Side Chain C34-C35 | cis conformation | trans conformation |
| Hepatotoxicity | High | Variable (Form dependent) |
Visualizing the Elucidation and Mechanism
Logical Workflow for Structure Elucidation
The process of determining the structure of Lantadene C involved two parallel streams: isolation from its natural source and chemical synthesis from a known precursor. Both pathways converged at the analytical stage, where spectroscopic data was collected and compared, with X-ray crystallography providing the final, unambiguous proof of structure.
Caption: Workflow for the structure elucidation of Lantadene C.
Proposed Mechanism of Hepatotoxicity
Lantadene C's toxicity is linked to liver damage, specifically cholestasis, which is the disruption of bile flow. While the exact molecular mechanism is still under investigation, it is believed to involve the impairment of critical transport functions within liver cells (hepatocytes).
Caption: Proposed mechanism for Lantadene C induced hepatotoxicity.
Conclusion
The chemical structure elucidation of Lantadene C stands as a classic example of natural product chemistry, integrating isolation, semi-synthesis, and powerful analytical techniques. The definitive identification of Lantadene C as 22β-(S)-2'-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid through single-crystal X-ray diffraction was paramount. This work not only clarified its molecular architecture but also provided a crucial foundation for understanding its structure-activity relationship, particularly its potent hepatotoxicity compared to its unsaturated analogue, Lantadene A. The detailed methodologies and data presented in this guide serve as a valuable technical resource for scientists working on the isolation, characterization, and toxicological assessment of triterpenoids and other natural products.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Biological action of lantadene C, a new hepatotoxicant from Lantana camara var. aculeata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New triterpenoids from Lantana camara: Isomerisation of the angeloyl moiety of lantadene A during catalytic hydrogenation [zenodo.org]
